molecular formula C27H35Cl2N3O3 B566297 Aripiprazole USP RC H CAS No. 1796928-63-6

Aripiprazole USP RC H

Numéro de catalogue: B566297
Numéro CAS: 1796928-63-6
Poids moléculaire: 520.495
Clé InChI: SDWHJXDNWRPQIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole USP RC H involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with butoxybutanol under controlled conditions to form the intermediate product. This intermediate is then reacted with quinolinone to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Aripiprazole USP RC H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various piperazine derivatives .

Applications De Recherche Scientifique

Therapeutic Uses

Aripiprazole is indicated for several psychiatric conditions:

  • Schizophrenia : Approved for both acute and maintenance treatment in adults and adolescents aged 13 years and older.
  • Bipolar Disorder : Used as monotherapy or adjunctive therapy for manic and mixed episodes in adults and children aged 10 years and older.
  • Major Depressive Disorder : Utilized as an adjunctive treatment to antidepressants in adults with inadequate response to prior therapy.
  • Irritability Associated with Autistic Disorder : Indicated for pediatric patients aged 6 to 17 years.
  • Tourette's Disorder : Approved for the treatment of Tourette's disorder in children aged 6 years and older.

Pharmacological Properties

Aripiprazole's pharmacokinetic profile facilitates its clinical applications:

  • Dissolution Studies : Research indicates that the solubility of Aripiprazole can be significantly enhanced by using cyclodextrin binary systems, particularly hydroxypropyl-β-cyclodextrin. This enhancement improves bioavailability, potentially allowing for lower doses while maintaining efficacy .
  • Cardiometabolic Safety : A recent observational study compared Aripiprazole with other antipsychotics (olanzapine, quetiapine, risperidone) in terms of cardiometabolic outcomes. Findings suggested that patients on Aripiprazole had comparable cholesterol levels but better outcomes regarding body weight and blood pressure .

Efficacy in Treatment-Resistant Depression

A clinical trial assessed the efficacy of Aripiprazole combined with escitalopram against intramuscular ketamine in treatment-resistant depression. The study aimed to evaluate safety, tolerability, and overall effectiveness over a 28-week period. Results showed that the combination therapy was well-tolerated with significant improvements in depressive symptoms .

Pediatric Applications

In a study involving pediatric patients with bipolar disorder, Aripiprazole demonstrated significant efficacy in reducing manic symptoms over a 12-week period. The results indicated a marked improvement in mood stabilization compared to placebo controls, supporting its use in younger populations .

Table 1: Summary of Clinical Applications of Aripiprazole

ConditionAge GroupTreatment Type
SchizophreniaAdults/AdolescentsMonotherapy/Maintenance
Bipolar DisorderAdults/ChildrenMonotherapy/Adjunctive
Major Depressive DisorderAdultsAdjunctive
Irritability (Autistic)ChildrenMonotherapy
Tourette's DisorderChildrenMonotherapy

Table 2: Cardiometabolic Outcomes Compared to Other Antipsychotics

AntipsychoticTotal Cholesterol Change (1 Year)Body Weight ChangeBlood Pressure Change
AripiprazoleNo significant changeImprovedImproved
OlanzapineSimilar resultsIncreasedIncreased
QuetiapineSimilar resultsIncreasedNo significant change
RisperidoneSimilar resultsIncreasedNo significant change

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as serotonin and dopamine receptors. These interactions modulate neurotransmitter activity, leading to changes in neuronal signaling pathways. The exact mechanism involves binding to the receptors and altering their conformation, which affects downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Aripiprazole USP RC H is unique due to its specific chemical structure, which allows it to interact with multiple receptor types. This versatility makes it a valuable compound for research in various fields .

Activité Biologique

Aripiprazole, marketed under the brand name Abilify, is a novel atypical antipsychotic primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of Aripiprazole USP RC H, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Aripiprazole is unique among antipsychotics due to its partial agonist activity at dopamine D2 receptors. This means it can reduce dopamine activity when levels are high and enhance it when levels are low, contributing to its efficacy in treating psychotic disorders. Additionally, it exhibits antagonistic effects at serotonin 5-HT2A receptors and agonistic effects at 5-HT1A receptors, which may play a role in alleviating depressive symptoms .

The drug is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, producing the active metabolite dehydro-aripiprazole, which contributes to its therapeutic effects. At steady-state concentrations, approximately 40% of the plasma concentration consists of this metabolite .

Pharmacokinetics

Aripiprazole demonstrates linear pharmacokinetics with a bioavailability of about 87% , achieving peak plasma concentrations within 3–5 hours post-administration. The elimination half-life is approximately 75 hours for aripiprazole and 95 hours for dehydro-aripiprazole . The drug is highly protein-bound (>99%), primarily to albumin, which influences its distribution and therapeutic action .

Table 1: Pharmacokinetic Parameters of Aripiprazole

ParameterValue
Bioavailability87%
Peak Plasma Concentration3–5 hours
Elimination Half-LifeAripiprazole: 75h
Dehydro-aripiprazole: 95h
Protein Binding>99% (mainly albumin)

Schizophrenia

Several studies have established the efficacy of aripiprazole in treating schizophrenia. A pivotal study demonstrated that patients receiving aripiprazole showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo within just one week .

In a 52-week randomized trial , patients stabilized on aripiprazole once-monthly showed maintained personal and social functioning as assessed by the Personal and Social Performance (PSP) scale .

Bipolar Disorder

Aripiprazole has also been shown to be effective in managing acute manic episodes in bipolar disorder. In a double-blind study involving 262 patients, those treated with aripiprazole exhibited a greater reduction in Young Mania Rating Scale scores compared to those receiving placebo . The response rate was significantly higher at 40% versus 19% for placebo .

Safety Profile

Aripiprazole is generally well-tolerated. Clinical trials indicate that it does not significantly increase the risk of extrapyramidal symptoms (EPS), weight gain, or prolactin levels compared to placebo . However, some side effects such as orthostatic hypotension have been noted due to its adrenergic antagonist activity .

Table 2: Summary of Clinical Trials on Efficacy and Safety

Study TypePopulationTreatmentKey Findings
Randomized Controlled TrialSchizophrenia patientsAripiprazole vs PlaceboSignificant improvement in PANSS scores
Long-term StudyStabilized patientsAripiprazole once-monthlyMaintained functioning on PSP scale
Acute Mania StudyBipolar disorder patientsAripiprazole vs PlaceboHigher response rate; better mania control

Case Studies

A retrospective review involving elderly patients treated with aripiprazole indicated positive outcomes in managing psychosis associated with schizophrenia. Out of ten patients studied, seven showed significant improvement on the Clinical Global Impression Scale from severely ill to much improved at discharge .

Propriétés

IUPAC Name

7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWHJXDNWRPQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796928-63-6
Record name 7-[4-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7A5U6W2LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.